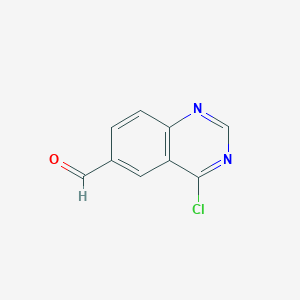

4-Chloroquinazoline-6-carbaldehyde

概要

説明

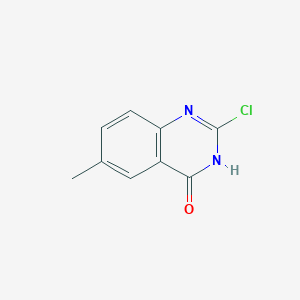

4-Chloroquinazoline-6-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives are of significant interest due to their potential biological activities. The compound is characterized by the presence of a chloro group at the fourth position and a carbaldehyde group at the sixth position on the quinazoline ring system.

Synthesis Analysis

The synthesis of 4-chloroquinazoline-6-carbaldehyde and its derivatives has been explored through various methods. One approach involves the use of Vilsmeier's reagent in phosphoryl chloride solution to convert acetanilides into 2-chloroquinoline-3-carbaldehydes, which may be related to the synthesis of the 4-chloroquinazoline-6-carbaldehyde . Another method includes the ammonolysis of ester, cyclization, methylation of amine, and hydrolysis reaction starting from N1, N3-diphenylmalonamide, resulting in a reasonable yield suitable for industrial production .

Molecular Structure Analysis

The molecular structure of 4-chloroquinazoline-6-carbaldehyde derivatives has been characterized using various techniques such as MS and 1H-NMR . The overall structures of biquinoline derivatives, which can be synthesized from haloquinoline carbaldehydes, are not planar, indicating potential steric interactions that may influence their chemical reactivity .

Chemical Reactions Analysis

4-Chloroquinazoline-6-carbaldehyde serves as a precursor for several chemical reactions leading to biologically active compounds. For instance, palladium-catalyzed intramolecular C–N bond formation using 4-chloroquinoline-3-carbaldehyde hydrazones can yield functionalized quinolines such as 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles . Additionally, the reaction with thiophosgene has been shown to produce heterocyclic systems from related quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroquinazoline-6-carbaldehyde and its derivatives are influenced by the substituents on the quinazoline ring. The presence of the chloro and carbaldehyde groups can affect the compound's reactivity and solubility. The temperature-dependent ratio of products from palladium-catalyzed reactions suggests that the physical properties of the compound can significantly influence the outcome of its chemical reactions .

科学的研究の応用

Synthesis and Chemical Reactions

4-Chloroquinazoline-6-carbaldehyde and its analogs are extensively utilized in the synthesis of various heterocyclic compounds. For example, novel 4-amino-6-chloroquinoline-3-carbaldehyde has been synthesized through reduction and oxidation processes, leading to the creation of benzo[3,4-h][1,6]naphthyridine derivatives (Rote et al., 2011). Similarly, 2-chloroquinoline-3-carbaldehydes have been used in cyclocondensation reactions, yielding benzo[2,3][1,4]thio- or oxazepino[7,6-b]quinolines, which have demonstrated moderate to good antibacterial and antifungal activities (Hamidi et al., 2015).

Biological Applications

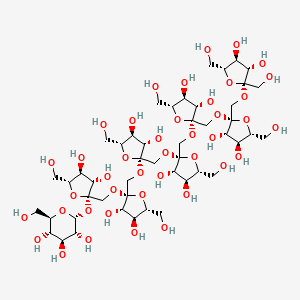

4-Chloroquinazoline-6-carbaldehyde derivatives have shown potential in various biological applications. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehydes were evaluated as potential human AKT1 inhibitors, which may have implications in preventing complications of cancers (Ghanei et al., 2016). Moreover, chitosan Schiff base derivatives synthesized using 2-chloroquinoline-3-carbaldehyde have exhibited enhanced antibacterial characteristics and absence of cytotoxic activity, suggesting their use in biological and medical applications (Haj et al., 2020).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of 4-Chloroquinazoline-6-carbaldehyde derivatives. The metal chelates of Methylquinolino[3,2-b][1,5]benzodiazepine and Methylquinolino[3,2-b][1,5]benzoxazepine, derived from 2-Chloro-6-methylquinoline-3-carbaldehyde, showed good antimicrobial agents against various bacteria and fungi (Basavaraju et al., 2007).

Safety And Hazards

将来の方向性

Halogenated quinazolinones and quinazolines, such as 4-Chloroquinazoline-6-carbaldehyde, are versatile synthetic intermediates for various cross-coupling reactions to yield novel polysubstituted derivatives . These compounds have potential applications in pharmaceuticals and materials, attracting considerable interest for future research .

特性

IUPAC Name |

4-chloroquinazoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMGNXIWTMFCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726764 | |

| Record name | 4-Chloroquinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinazoline-6-carbaldehyde | |

CAS RN |

648449-05-2 | |

| Record name | 4-Chloro-6-quinazolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

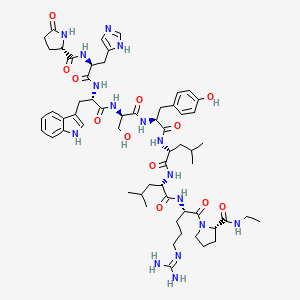

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)